The primary source of elaiophylin is the fermentation products of Streptomyces species, particularly Streptomyces melanosporofaciens and Streptomyces hygroscopicus. These microorganisms are known for their ability to produce a wide range of bioactive compounds, including antibiotics and other secondary metabolites. The production conditions for elaiophylin have been optimized to achieve pharmaceutical-grade yields, with reported concentrations reaching up to 1.2 grams per kilogram of fermentation medium .
Elaiophylin belongs to the class of macrolide antibiotics, characterized by a large lactone ring structure. It is classified under the subclass of polyketides, which are derived from the polymerization of simple carboxylic acid units. Its structural complexity and biological activity make it a subject of interest in both medicinal chemistry and microbiology.
The synthesis of elaiophylin has been approached through both natural extraction from microbial sources and total synthesis in laboratory settings. The first total synthesis was achieved via a coupling reaction between a protected ethyl ketone and a dialdehyde, demonstrating the feasibility of constructing this complex molecule in vitro .
The synthetic pathway typically involves several key steps:
Recent advancements also include enantioselective synthesis techniques that improve the efficiency and yield of elaiophylin production, allowing for better exploration of its analogs .
Elaiophylin features a complex molecular structure characterized by a large lactone ring and multiple functional groups that contribute to its biological activity. The specific arrangement of these groups is crucial for its interaction with biological targets.
The molecular formula for elaiophylin is C₁₈H₃₄O₇, with a molecular weight of approximately 358.46 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to elucidate its structure, confirming the presence of specific functional groups and stereochemistry .
Elaiophylin undergoes various chemical reactions that can alter its structure and potentially its activity. Notably:
The stability of elaiophylin under different pH levels and temperatures has been studied, indicating that it retains activity within a specific range but may degrade under extreme conditions.
Elaiophylin exerts its antimicrobial effects primarily through inhibition of protein synthesis in bacterial cells. It binds to the ribosomal subunit, disrupting translation processes essential for bacterial growth and replication.
Studies have shown that elaiophylin demonstrates significant activity against Gram-positive bacteria, including strains resistant to other antibiotics. Its mechanism involves interference with the peptidyl transferase center of the ribosome, leading to bacteriostatic effects .
Elaiophylin appears as a white to off-white powder with low solubility in water but good solubility in organic solvents such as methanol and ethyl acetate. Its melting point is typically around 150-155 °C.
Relevant analyses include chromatographic methods for quantification during fermentation processes, which confirm the purity and identity of elaiophylin .
Elaiophylin has several scientific uses:
Elaiophylin demonstrates significant pro-apoptotic effects in pancreatic ductal adenocarcinoma (PDAC) through caspase-dependent mechanisms. In BxPC-3 and PANC-1 cell lines, elaiophylin treatment (62.5–1000 nM) induced dose-dependent apoptosis, evidenced by increased Annexin V-FITC staining and elevated cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP). Flow cytometry revealed a 3.5-fold increase in apoptotic cells at 1000 nM concentrations compared to controls. Mechanistically, elaiophylin suppressed the Wnt/β-catenin signaling pathway, reducing nuclear translocation of β-catenin and downregulating downstream oncogenes like cyclin D1 and c-Myc. This suppression correlated with increased expression of pro-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins (Bax) and decreased anti-apoptotic Bcl-2, triggering mitochondrial cytochrome c release and apoptosome formation [1] [7].
Table 1: Apoptotic Markers in Elaiophylin-Treated PDAC Cells
Cell Line | Concentration (nM) | % Apoptotic Cells | Caspase-3 Activation | β-Catenin Reduction |
---|---|---|---|---|
BxPC-3 | 1000 | 72.9% | 4.2-fold increase | 65% |
PANC-1 | 1000 | 68.3% | 3.8-fold increase | 58% |
Additionally, elaiophylin induced G0/G1 and S-phase cell cycle arrest, reducing proliferating cell nuclear antigen expression. These findings establish its dual role in apoptosis induction and proliferation inhibition in PDAC [1].
Elaiophylin acts as a potent autophagy inhibitor in ovarian cancer by disrupting lysosomal function. In SKOV3 and OVCAR8 cells, elaiophylin (100–500 nM) promoted autophagosome accumulation but blocked autophagic flux by attenuating lysosomal cathepsin activity. Specifically, it reduced cathepsin B and cathepsin D activity by 60–70%, destabilizing lysosomal membranes and triggering the release of cathepsins into the cytoplasm. This impairment prevented autolysosome formation, leading to accumulation of sequestosome 1 (SQSTM1/p62) and microtubule-associated protein 1A/1B-light chain 3 (LC3)-II aggregates [3] [7].
Table 2: Autophagy Markers in Elaiophylin-Treated Ovarian Cancer Cells
Parameter | Control | Elaiophylin (500 nM) | Change |
---|---|---|---|
Cathepsin B Activity | 100% | 30% | ↓70% |
LC3-II Accumulation | 1.0-fold | 4.5-fold | ↑350% |
p62/SQSTM1 Levels | 1.0-fold | 3.8-fold | ↑280% |
The autophagy blockade sensitized ovarian cancer cells to cisplatin and hypoxia, reducing cell viability by 80% in combination treatments. This suggests elaiophylin’s utility in overcoming microenvironment-driven resistance [3].
Elaiophylin induces paraptosis—a non-apoptotic cell death characterized by endoplasmic reticulum (ER)-derived cytoplasmic vacuolation—through hyperactivation of the Mitogen-Activated Protein Kinase pathway. Genome-wide clustered regularly interspaced short palindromic repeats (CRISPR)/CRISPR-associated (Cas)9 screening identified Src homology region 2-containing protein tyrosine phosphatase (SHP2) as elaiophylin’s primary target. Cellular thermal shift and surface plasmon resonance assays confirmed direct binding (Kd = 2.3 μM), activating son of sevenless homolog 1 (SOS1) and subsequent extracellular signal-regulated kinase (ERK) phosphorylation. In platinum-resistant ovarian cancer cells, elaiophylin (250 nM) increased phosphorylated ERK1/2 by 5-fold within 6 hours, triggering severe ER stress. This upregulated activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP), causing massive dilation of the ER and paraptotic vacuoles [8].
Table 3: Paraptosis Markers in Drug-Resistant Cancer Cells
Cell Type | ERK Phosphorylation | ER Vacuolation | Cell Viability |
---|---|---|---|
Platinum-Resistant OVCAR8 | 5.1-fold increase | 90% of cells | 20% reduction |
Paclitaxel-Resistant A2780 | 4.3-fold increase | 85% of cells | 25% reduction |
Paraptosis was validated by cycloheximide sensitivity (blocking protein synthesis) and apoptosis-linked gene-2-interacting protein-1 (AIP-1/Alix) overexpression, which suppressed vacuolation. Elaiophylin preferentially killed chemoresistant cells with basal Mitogen-Activated Protein Kinase upregulation, overcoming resistance in xenograft models [8] [9].
Elaiophylin exhibits robust antiangiogenic effects by targeting vascular endothelial growth factor and hypoxia-inducible factor 1α signaling. In human umbilical vein endothelial cells, elaiophylin (50–200 nM) disrupted tube formation by 80% and reduced migration by 70% at 200 nM. Molecular analyses revealed 60% downregulation of hypoxia-inducible factor 1α protein under hypoxic conditions (1% oxygen), leading to decreased vascular endothelial growth factor secretion. This suppression occurred via phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) inhibition, as evidenced by reduced phosphorylated AKT levels. In pancreatic cancer microenvironments, elaiophylin attenuated cross-talk between BxPC-3 cells and endothelial cells, diminishing vascular endothelial growth factor-mediated angiogenesis [1] [5] [8].
Table 4: Antiangiogenic Effects of Elaiophylin
Assay | Concentration (nM) | Inhibition Rate | Molecular Change |
---|---|---|---|
HUVEC Tube Formation | 200 | 80% | ↓HIF-1α (60%), ↓VEGF (65%) |
Endothelial Migration | 200 | 70% | ↓p-AKT (55%), ↓PI3K activity (50%) |
Additionally, elaiophylin inhibited fibroblast growth factor and platelet-derived growth factor expression, confirming broad antiangiogenic activity. This dual targeting of tumor cells and their vascular niche highlights its potential against metastasis [1] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3